Aflatoxin Q2a

Description

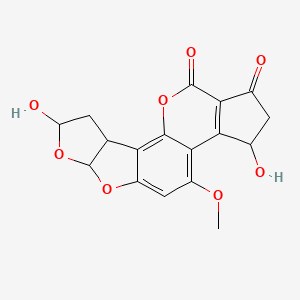

Structure

2D Structure

3D Structure

Properties

CAS No. |

89989-32-2 |

|---|---|

Molecular Formula |

C17H14O8 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

5,14-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C17H14O8/c1-22-8-4-9-11(5-2-10(20)24-17(5)23-9)15-14(8)12-6(18)3-7(19)13(12)16(21)25-15/h4-6,10,17-18,20H,2-3H2,1H3 |

InChI Key |

KBYQSILWZURMPY-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

Synonyms |

aflatoxin Q2a AFQ2a |

Origin of Product |

United States |

Biosynthesis and Enzymatic Biotransformation Pathways of Aflatoxin Q2a

Precursor Aflatoxins and Their Structural Modifications Leading to Aflatoxin Q2a Formation

This compound (AFQ2a) is a derivative metabolite that arises from the structural modification of other aflatoxins. Its formation is primarily understood as a subsequent transformation of a key metabolite of Aflatoxin B1.

Aflatoxin B1 as a Primary Substrate for this compound Generation

Aflatoxin B1 (AFB1), the most prevalent and toxic member of the aflatoxin family, serves as the principal substrate for the generation of this compound. The biotransformation process is not direct but occurs via an intermediate metabolite, Aflatoxin Q1 (AFQ1). mdpi.comscirp.org AFB1 undergoes hydroxylation, a reaction mediated by microsomal enzymes in the liver of vertebrates, to form AFQ1. researchgate.net This metabolite, AFQ1, is characterized by the addition of a hydroxyl group on the cyclopentenone ring of the AFB1 molecule. mdpi.com Subsequently, this compound is formed through the acid hydration of Aflatoxin Q1. researchgate.netnih.gov This two-step process establishes AFB1 as the foundational precursor for AFQ2a.

Aflatoxin M1 as a Precursor in this compound Production

Aflatoxin M1 (AFM1) is another major hydroxylated metabolite of AFB1, formed by the action of Cytochrome P450 enzymes and found in the milk of mammals that have ingested AFB1-contaminated feed. rupahealth.comwikipedia.orgmdpi.com While both AFQ1 and AFM1 are hydroxylated products of AFB1, they are formed at different positions on the aflatoxin molecule. mdpi.comnih.gov AFM1 is specifically the 4-hydroxy derivative of AFB1. wikipedia.org The available scientific literature does not establish a direct metabolic pathway from Aflatoxin M1 to Aflatoxin Q1 or this compound. The primary documented route for AFQ2a formation originates from AFQ1, which is directly metabolized from AFB1. researchgate.netnih.gov Therefore, while AFM1 is a significant metabolite of AFB1, its role as a direct precursor in the production of this compound is not supported by current research findings.

Comparative Analysis of this compound Formation Routes

Aflatoxin B1 → Aflatoxin Q1 → this compound

The first step is an enzymatic hydroxylation, while the second step is a chemical hydration reaction. The efficiency of this pathway is highly dependent on the enzymatic activity that converts AFB1 to AFQ1.

Cytochrome P450-Mediated Hydroxylation Mechanisms in this compound Synthesis

The synthesis of this compound is critically dependent on the initial Cytochrome P450 (CYP)-mediated hydroxylation of AFB1 to produce AFQ1. mdpi.comresearchgate.net These monooxygenase enzyme systems are central to the biotransformation of aflatoxins into various metabolites. tandfonline.com

Identification and Characterization of Specific CYP Isoforms Catalyzing this compound Formation

The formation of Aflatoxin Q1 from Aflatoxin B1 is catalyzed by specific isoforms of the Cytochrome P450 enzyme family. In humans, CYP3A4 and CYP1A2 are the major enzymes involved in AFB1 metabolism. scirp.orgrsc.org

CYP3A4 : This isoform is a key enzyme in the liver that metabolizes AFB1. It preferentially catalyzes the formation of Aflatoxin Q1. mdpi.comresearchgate.net

CYP1A2 : While also metabolizing AFB1, CYP1A2 primarily produces Aflatoxin M1 and the reactive intermediate AFB1-8,9-epoxide (AFBO), with only a small amount of AFQ1 being formed. mdpi.comresearchgate.net

CYP3A5 : This isoform metabolizes AFB1 mainly to the exo-8,9-epoxide with significantly less efficiency compared to the formation of AFQ1 by CYP3A4. mdpi.com

Avian Isoforms : In avian species, such as turkeys, which are highly sensitive to AFB1, specific CYP isoforms have been identified. CYP3A37 is primarily responsible for the formation of AFQ1 from AFB1. researchgate.net

Table 1: Key Cytochrome P450 Isoforms in the Biotransformation of Aflatoxin B1 to Aflatoxin Q1

| CYP Isoform | Species | Primary Metabolite(s) from AFB1 | Reference |

|---|---|---|---|

| CYP3A4 | Human | Aflatoxin Q1, AFB1-8,9-epoxide | mdpi.comresearchgate.net |

| CYP1A2 | Human | Aflatoxin M1, AFB1-8,9-epoxide, Aflatoxin Q1 (minor) | mdpi.comresearchgate.net |

| CYP3A37 | Turkey | Aflatoxin Q1, AFB1-8,9-epoxide | researchgate.net |

Enzymatic Reaction Kinetics and Substrate Specificity for this compound Production

The kinetics of the enzymatic reactions leading to the formation of Aflatoxin Q1, the direct precursor to this compound, vary between different CYP isoforms and substrate concentrations.

In human liver microsomes, the catalytic activity of CYP isoforms is dependent on the concentration of Aflatoxin B1. At low, environmentally relevant concentrations of AFB1 (<1 µM), CYP1A2 is the dominant enzyme for AFB1 metabolism. However, at higher concentrations (>10 µM), CYP3A4 becomes the more significant contributor to AFB1 metabolism, including the formation of AFQ1. mdpi.com

Studies with turkey liver microsomes have shown that the formation of AFQ1 by the CYP3A37 isoform follows the kinetic Hill equation, indicating complex binding and catalytic mechanisms. researchgate.net In contrast, the formation of other metabolites by different isoforms, like AFM1 by CYP1A5, conforms to standard Michaelis-Menten kinetics. researchgate.net

The substrate specificity of these enzymes is critical. CYP3A4 shows a preference for forming AFQ1, which is generally considered a detoxification product as it has significantly lower toxicity and mutagenicity than AFB1. mdpi.com This highlights the role of specific CYP isoforms in directing the metabolic fate of AFB1 towards either activation into carcinogenic epoxides or detoxification through hydroxylation to products like AFQ1.

Table 2: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| AFB1 | Aflatoxin B1 |

| AFM1 | Aflatoxin M1 |

| AFQ1 | Aflatoxin Q1 |

| AFQ2a | This compound |

| AFBO | Aflatoxin B1-8,9-epoxide |

| CYP | Cytochrome P450 |

Genetic and Environmental Modulators of this compound-Forming Enzymes

The direct enzymatic formation of this compound is described as a chemical hydration of Aflatoxin Q1. researchgate.netnih.govmdpi.com Therefore, the primary influence of genetic and environmental factors lies in the regulation of the aflatoxin biosynthetic pathway that produces Aflatoxin B1 (AFB1), the ultimate precursor to this compound. The enzymes responsible for converting AFB1 to AFQ1 are typically host-organism (e.g., mammalian liver) cytochrome P450 monooxygenases rather than fungal enzymes. researchgate.netresearchgate.net However, the initial production of AFB1 by fungi like Aspergillus flavus and A. parasiticus is tightly controlled by various modulators.

Key genetic regulators are located within a 75-kb gene cluster containing at least 24 to 30 structural genes required for the aflatoxin pathway. reviberoammicol.comnih.govnih.gov The expression of these genes is controlled by specific and global regulatory factors, which are, in turn, influenced by environmental conditions.

Genetic Modulators: The regulation of the aflatoxin biosynthesis gene cluster is complex, involving pathway-specific and global transcription factors.

aflR : This is a critical positive regulatory gene within the cluster. It encodes a Zn(II)2Cys6 transcription factor that binds to the promoter regions of most structural genes in the pathway, activating their transcription. nih.govnih.govnih.gov

aflS (or aflJ) : Located adjacent to aflR, this gene encodes a putative transcription factor that acts as a co-activator, interacting with AflR to enhance the expression of biosynthetic genes. nih.govmdpi.comfrontiersin.org

Global Regulators : Genes outside the aflatoxin cluster also exert control. Factors like veA and laeA are part of a global regulatory network influencing secondary metabolism in response to light and other signals. nih.gov The pH-responsive transcription factor pacC also modulates aflatoxin production. nih.gov Basic leucine (B10760876) zipper (bZIP) transcription factors, such as AtfA and AtfB, have been shown to regulate aflatoxin biosynthesis in response to stress. mdpi.com

Environmental Modulators: Environmental conditions significantly impact the expression of regulatory and structural genes in the aflatoxin pathway, thereby affecting the total amount of AFB1 produced. researchgate.net

Temperature : Optimal temperatures for aflatoxin production are generally between 28-30°C. nih.govfrontiersin.org Temperatures outside this range, such as 20°C or 37°C, have been shown to significantly reduce the expression of aflR and aflS and subsequent toxin production. frontiersin.org

Water Activity (aw) : High water activity (around 0.96 to 0.99 aw) favors fungal growth and toxin synthesis. nih.govfrontiersin.org

pH : The surrounding pH can influence gene expression, with the pacC regulator playing a key role under alkaline conditions. nih.gov

Nutrient Sources : The availability of carbon and nitrogen sources is crucial. Simple sugars generally support aflatoxin production, while certain complex carbohydrates or nitrogen sources can be less conducive. nih.gov

| Modulator Type | Modulator | Role/Effect on Aflatoxin Biosynthesis | Reference |

|---|---|---|---|

| Genetic (Pathway-Specific) | aflR | Positive transcriptional regulator; essential for activating pathway genes. | nih.govnih.gov |

| Genetic (Pathway-Specific) | aflS (aflJ) | Co-activator with aflR; enhances transcription of pathway genes. | mdpi.comfrontiersin.org |

| Genetic (Global) | veA / laeA | Part of a global regulatory complex; generally required for secondary metabolism. | nih.gov |

| Environmental | Temperature | Optimal production around 28-30°C; expression of regulatory genes decreases at higher or lower temperatures. | nih.govfrontiersin.org |

| Environmental | Water Activity (aw) | High aw (e.g., >0.95) promotes fungal growth and toxin production. | nih.govfrontiersin.org |

| Environmental | pH | Influences gene expression, mediated in part by the pacC transcription factor. | nih.gov |

Contributions of Other Enzyme Systems to this compound Biotransformation

The biotransformation of this compound is not well-documented. Its formation is noted as an acid hydration of AFQ1, suggesting a chemical rather than an enzymatic conversion. researchgate.netnih.govmdpi.com However, other enzyme systems, such as reductases and hydrolases, are known to play significant roles in the broader metabolism of aflatoxins, particularly the parent compound AFB1.

Reductases and Their Role in this compound Metabolism

Reductases are oxidoreductase enzymes that catalyze reduction reactions. In aflatoxin metabolism, their primary role involves the conversion of aflatoxins containing aldehyde or ketone groups. The aldo-keto reductase (AKR) superfamily includes enzymes capable of reducing various molecules, including aflatoxins. mdpi.com

While a specific reductase that metabolizes or produces this compound has not been identified, several reductases act on its precursor, AFB1, and other pathway intermediates.

Aflatoxicol (B190519) Formation : A major reductive pathway for AFB1 involves its conversion to aflatoxicol (AFL) by a cytoplasmic reductase system found in the liver of various species. researchgate.netresearchgate.net This reaction is reversible, and aflatoxicol can be oxidized back to AFB1, making it a reservoir for the parent toxin.

AFB1 Aldehyde Reductase (AFAR) : This enzyme is involved in the detoxification of AFB1-8,9-dihydrodiol, a product formed after the highly reactive AFB1-epoxide is hydrolyzed. AFAR catalyzes the NADPH-dependent reduction of the dialdehyde (B1249045) form of this compound. researchgate.net

vrdA Gene Product : In Aspergillus parasiticus, a reductase encoded by the vrdA gene, which is outside the main aflatoxin gene cluster, has been shown to catalyze several reactions in the metabolic grid leading to versicolorin (B1264617) B, a precursor to AFB1. nih.gov However, its deletion does not eliminate aflatoxin production, suggesting other enzymes can perform this function. nih.gov

There is no current research that indicates a direct role for these or other reductases in the conversion of AFQ1 to this compound or in the subsequent metabolism of this compound.

| Enzyme/System | Substrate | Product | Significance | Reference |

|---|---|---|---|---|

| Cytoplasmic Reductase System | Aflatoxin B1 (AFB1) | Aflatoxicol (AFL) | Catalyzes the reversible reduction of AFB1. | researchgate.netresearchgate.net |

| Aflatoxin B1 Aldehyde Reductase (AFAR) | AFB1-8,9-dihydrodiol (dialdehyde form) | Dialcohol phenolate | Detoxification of the AFB1-dihydrodiol. | researchgate.net |

| VrdA Reductase | Hydroxyversicolorone, Versiconal | Versicolorone, Versiconol | Participates in the biosynthesis of versicolorin B, a precursor to AFB1. | nih.gov |

Involvement of Hydrolases in this compound Production

Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water (hydrolysis). The formation of this compound from AFQ1 is described as an acid hydration reaction. researchgate.netnih.govmdpi.com While this is a hydration process, the literature does not specify catalysis by a particular hydrolase enzyme, suggesting it may be a non-enzymatic chemical reaction under acidic conditions.

However, hydrolases are involved in other aspects of aflatoxin metabolism and the biology of the producing fungi.

Extracellular Hydrolases : Aspergillus flavus produces a variety of extracellular hydrolases, including amylases, pectinases, and proteinases. nih.gov These enzymes are not directly involved in the aflatoxin biosynthetic pathway but are crucial for breaking down complex polymers in host substrates to provide the fungus with nutrients for growth, which in turn supports toxin production. nih.gov

Epoxide Hydrolase : In host organisms, microsomal epoxide hydrolase (mEH) plays a detoxification role by hydrolyzing the highly reactive and carcinogenic Aflatoxin B1-8,9-epoxide (AFBO) to the less toxic Aflatoxin B1-8,9-dihydrodiol. scirp.org

Lactone Ring Hydrolysis : The lactone ring present in the coumarin (B35378) structure of aflatoxins is a key site for detoxification. mdpi.com Hydrolysis of this ring, potentially catalyzed by lactonases or occurring under certain pH conditions, results in the formation of non-toxic products. mdpi.com

To date, no specific hydrolase has been identified as being responsible for the production of this compound from Aflatoxin Q1.

Molecular Interactions and Biological Fate of Aflatoxin Q2a in Research Models

Aflatoxin Q2a Interactions with Cellular Macromolecules

The interaction of aflatoxins and their metabolites with cellular macromolecules, particularly DNA and proteins, is central to their toxicological effects. While direct studies on this compound's interactions are limited, its metabolic origins provide context for understanding potential mechanisms.

The primary mechanism by which aflatoxins exert genotoxicity involves metabolic activation to highly reactive intermediates that covalently bind to DNA nih.govaopwiki.orgscirp.orgacs.orgresearchgate.netdrughunter.commdpi.comscielo.org.conih.gov. This process typically begins with the Phase I metabolism of AFB1 by cytochrome P450 (CYP) enzymes, predominantly in the liver, leading to the formation of the AFB1-exo-8,9-epoxide (AFBO) cornell.eduaopwiki.orgdrughunter.comnih.govbioscientifica.compnas.orgmdpi.com. AFBO is a highly electrophilic species that readily reacts with nucleophilic sites on DNA bases, most notably the N7 atom of guanine, forming the AFB1-N7-guanine (AFB1-N7-Gua) adduct cornell.eduresearchgate.netdrughunter.commdpi.comnih.govpnas.orgmdpi.comnih.gov. This initial adduct is unstable and can undergo spontaneous depurination or rearrangement to form more stable formamidopyrimidine (Fapy) adducts, such as AFB1-FapyGua nih.govaopwiki.orgacs.orgresearchgate.netmdpi.comscielo.org.conih.gov. These AFB1-DNA adducts are known to be mutagenic, frequently inducing G→T transversions in critical genes like p53, contributing to AFB1's carcinogenic potential researchgate.netmdpi.com.

This compound is derived from AFQ1, which is a hydroxylated metabolite of AFB1 cornell.eduaopwiki.orgmdpi.commdpi.commdpi.comscirp.org. While specific studies detailing the direct formation of DNA adducts by this compound are not extensively documented, the metabolic pathway suggests that Q2a may arise from or interact with intermediates in the AFB1 activation cascade. The term "this compound Precursors" in this context likely refers to the metabolic activation of AFB1 to AFBO, and potentially the subsequent formation and potential activation of AFQ1 and Q2a themselves. Although direct evidence for Q2a forming DNA adducts is scarce, its structural relationship to AFB1 metabolites suggests a potential for similar, albeit likely less potent, interactions with DNA, warranting further investigation.

Table 1: Major Aflatoxin B1-DNA Adducts and Their Formation Mechanisms

| Adduct Type | Primary Target Base | Key Reactive Intermediate | DNA Binding Site | Mutational Consequence | Reference |

| AFB1-N7-Gua | Guanine | AFB1-exo-8,9-epoxide (AFBO) | N7 of guanine | G→T transversion | nih.govacs.orgresearchgate.netdrughunter.commdpi.comscielo.org.conih.gov |

| AFB1-FapyGua (cis/trans) | Guanine | AFB1-N7-Gua (via rearrangement) | Guanine ring | G→T transversion | nih.govaopwiki.orgacs.orgresearchgate.netmdpi.comscielo.org.conih.gov |

Note: Specific DNA adducts formed by this compound have not been extensively characterized in the literature. The table illustrates the well-established adducts formed by its precursor, AFB1.

Aflatoxins, including AFB1, are known to bind to cellular proteins, which can lead to various toxic effects, including inhibition of protein synthesis and enzyme activity acs.orgnih.govmdpi.comtrilogylab.com. AFB1 can form covalent adducts with proteins, such as the ADB1-lysine adduct with serum albumin, which is a well-documented interaction acs.orgnih.gov. This binding can alter protein function and contribute to cellular toxicity.

Specific research investigating the binding of this compound to proteins or its ability to induce conformational changes in protein structures is limited. Given that Q2a is a derivative of AFQ1, which in turn originates from AFB1, it is plausible that Q2a might also exhibit some affinity for proteins. However, without dedicated studies, the extent and nature of such interactions, including any induced conformational changes, remain largely uncharacterized for this compound.

Mechanistic Studies of Covalent Adduct Formation with DNA by this compound Precursors

Further Metabolic Conversion and Conjugation Pathways of this compound

Following initial metabolic processing, aflatoxins and their metabolites undergo Phase II conjugation reactions, which typically render them more water-soluble and facilitate their excretion from the body. These pathways are critical for detoxification.

Glucuronidation and sulfation are major Phase II metabolic pathways for many xenobiotics, including aflatoxin metabolites. AFQ1, the precursor to Q2a, is known to be conjugated with uridine (B1682114) diphosphate (B83284) (UDP)-glucuronic acid by UDP-glucuronosyltransferases (UGTs) and with sulfates by sulfotransferases (SULTs) nih.gov. These conjugation reactions attach polar groups to the aflatoxin molecule, increasing its water solubility and promoting excretion scirp.orgnih.gov. While direct quantitative data on the glucuronidation and sulfation rates of Q2a specifically are scarce, its structural similarity to AFQ1 suggests that it would likely be a substrate for these enzyme systems.

Table 2: Phase II Conjugation Pathways for Aflatoxin Q1 and Potential Pathways for this compound

| Conjugation Pathway | Metabolite/Compound | Key Enzymes Involved | Products Formed | Primary Function | Reference |

| Glucuronidation | AFQ1 | UGTs | AFQ1-glucuronide | Detoxification, Excretion | scirp.orgnih.gov |

| Sulfation | AFQ1 | SULTs | AFQ1-sulfate | Detoxification, Excretion | scirp.orgnih.gov |

| Potential Pathway | This compound | UGTs | Q2a-glucuronide | Detoxification, Excretion | scirp.orgnih.gov (inferred) |

| Potential Pathway | This compound | SULTs | Q2a-sulfate | Detoxification, Excretion | scirp.orgnih.gov (inferred) |

Note: Pathways for this compound are inferred based on the known metabolism of its precursor, AFQ1. Specific quantitative data for Q2a conjugation rates are limited.

Besides glucuronidation and sulfation, glutathione (B108866) conjugation is another significant Phase II detoxification pathway for aflatoxins. This process is primarily mediated by glutathione S-transferases (GSTs) cornell.eduaopwiki.orgscirp.orgacs.orgdrughunter.comacs.orgresearchgate.netmaljnutr.org.mynih.gov. The reactive AFB1-epoxide is conjugated with glutathione, forming AFB1-GSH conjugates, which are then further processed into mercapturic acids before excretion scirp.orgdrughunter.comnih.gov. While Q2a itself is not an epoxide, its metabolic precursors and potential breakdown products could be substrates for GSTs. The presence of hydroxyl groups in AFQ1 and its derivative Q2a might also influence their interaction with other Phase II enzymes or pathways, though specific transformations beyond glucuronidation and sulfation for Q2a are not widely reported.

Glucuronidation and Sulfation Pathways Involving this compound

Intracellular Distribution and Sequestration of this compound Metabolites in Model Systems

Information regarding the specific intracellular distribution and sequestration of this compound or its metabolites within model systems is not extensively documented in the available literature. Studies on AFB1 indicate its distribution to various cellular compartments and its binding to macromolecules, contributing to its toxicity acs.orgnih.gov. However, detailed investigations into where Q2a metabolites accumulate within cells (e.g., nucleus, cytoplasm, mitochondria) or if they are sequestered in specific organelles are lacking. Further research would be needed to elucidate the intracellular localization and potential sequestration mechanisms of Q2a metabolites.

Advanced Analytical Methodologies for Aflatoxin Q2a Research and Quantification

Immunoanalytical Techniques in Aflatoxin Q2a Research Contexts (e.g., ELISA Development for Research, not Routine Diagnostics)

Immunoanalytical techniques, particularly enzyme-linked immunosorbent assays (ELISAs), have emerged as critical tools in scientific research for the detection and quantification of mycotoxins, including metabolites such as this compound preprints.orgcgiar.org. These methods offer significant advantages in terms of sensitivity and adaptability compared to more traditional analytical approaches like thin-layer chromatography (TLC) preprints.orgfseneca.es. The development of these assays within a research framework prioritizes understanding intricate biological and chemical processes, distinguishing them from the objectives of routine diagnostic screening preprints.org.

ELISA as a Key Immunoanalytical Tool for Aflatoxin Research

Enzyme-linked immunosorbent assays (ELISAs) are highly effective for analyzing small molecules, known as haptens, such as aflatoxins, due to their capacity to elicit specific antibody responses cgiar.org. The development of ELISA for research applications involves several crucial stages. These include the generation of highly specific antibodies, which can be either monoclonal or polyclonal, targeting the aflatoxin of interest cgiar.orgresearchgate.net. Subsequently, the aflatoxin analyte is typically conjugated to a carrier protein or an enzyme to facilitate antibody binding and signal generation cgiar.orgresearchgate.net. Researchers design various assay formats, such as direct or indirect competitive ELISAs, to optimize sensitivity and specificity for the target aflatoxin or a group of related compounds cgiar.org. The primary focus in research is on tailoring the assay to address specific scientific inquiries, such as elucidating metabolic pathways or characterizing fungal metabolites, which differs from the requirements of routine diagnostic testing preprints.org.

This compound: Context and Research Relevance

Performance Characteristics and Research Applications

Sensitivity and Specificity: Immunoassays such as ELISA are valued for their inherent sensitivity, with critical parameters for research validation including limits of detection (LOD) and quantification (LOQ) fseneca.es. While specific performance data for this compound ELISAs can vary significantly depending on the chosen antibody and assay design, general aflatoxin immunoassays are developed to achieve high sensitivity preprints.orgcgiar.org. Specificity is paramount, necessitating that assays can effectively differentiate this compound from structurally similar compounds, including other aflatoxins and their metabolites, through careful antibody selection and meticulous assay optimization preprints.org.

Assay Validation in Research: Within research settings, the validation of developed immunoassays is a critical step. This typically involves conducting recovery studies by spiking samples with known quantities of the analyte to assess the assay's accuracy and reliability fseneca.es. Furthermore, researchers frequently validate ELISA results by comparing them against established chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to confirm findings and ensure the robustness of the data preprints.orgfseneca.es.

Research Findings and Applications: Immunoanalytical techniques are applied across a range of research domains. These include investigations into the biochemical pathways governing aflatoxin biosynthesis and metabolism, studies on the toxicokinetics and toxicodynamics of aflatoxins and their derivatives in diverse organisms, and the characterization of metabolite profiles from newly identified fungal strains preprints.orgresearchgate.net. For instance, ELISAs can play an instrumental role in comparative studies aimed at understanding how different environmental conditions or fungal genotypes influence the production of specific aflatoxin metabolites like this compound.

Typical Performance Characteristics for Aflatoxin ELISAs in Research

| Assay Type | Target Analyte(s) | Typical LOD (ng/mL) | Typical LOQ (ng/mL) | Key Research Application Focus |

| Direct Competitive ELISA | Aflatoxins (e.g., AFB1, AFB2, AFG1, AFG2, AFQ1, AFQ2a) | 0.05 - 0.5 | 0.1 - 1.0 | Method development, metabolic pathway studies, characterization of fungal isolates, toxicological research. |

| Indirect ELISA | Aflatoxins (can be adapted for specific metabolites) | 0.1 - 1.0 | 0.5 - 2.0 | Comparative studies with chromatography, validation of new detection systems, screening research samples. |

| Competitive ELISA (General) | Haptens such as aflatoxins | Varies | Varies | High sensitivity for small molecules, adaptable for various aflatoxin types and metabolites; crucial for research-level detection. |

| Note: Specific values for this compound may vary based on antibody specificity and assay optimization. |

Compound List

this compound

Aflatoxin Q1

Aflatoxin B1 (AFB1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin M1 (AFM1)

Aflatoxin Q2a As a Biomarker and Metabolic Indicator in Controlled Research Models

Aflatoxin Q2a as a Biomarker of Exposure in Animal Models

The identification and quantification of specific aflatoxin metabolites in biological samples from animal models serve as valuable indicators of exposure and the body's metabolic response. While extensive research exists on aflatoxin adducts and primary metabolites as biomarkers, data specifically detailing this compound's role as a direct biomarker in controlled animal studies is limited in the current literature.

Rodent Models for Metabolite Excretion Patterns and Correlations

Rodent models, particularly rats and mice, are frequently employed to elucidate the toxicokinetics and metabolic fate of mycotoxins. These studies typically involve analyzing urine, feces, and tissues for the presence and excretion patterns of various aflatoxin metabolites. However, the provided research literature does not extensively detail studies that specifically quantify this compound in rodent excretion patterns as a primary biomarker of exposure. Research has primarily focused on AFB1, its reactive epoxide intermediate, and more abundant hydroxylated or conjugated metabolites like AFM1, AFQ1, and aflatoxin-DNA or -albumin adducts, which serve as established indicators of exposure and biological effect mdpi.combionte.comnih.gov. The metabolic pathway leading to AFQ2a involves the hydration of AFQ1 researchgate.netscirp.org, which itself is a metabolite of AFB1 scirp.orgnih.gov. While AFQ1 has been detected in animal metabolism studies, specific investigations into AFQ2a's excretion profiles and its correlation with exposure levels in rodents are not prominently featured in the reviewed literature.

Farm Animal Studies and Metabolic Signatures of this compound

In farm animals, aflatoxin exposure can lead to significant health and productivity issues, making the identification of reliable biomarkers essential for monitoring and management. Studies in species such as poultry, swine, and cattle have investigated aflatoxin metabolism, often identifying AFM1 as a key metabolite excreted in milk or tissues nih.govselko.comfrontiersin.org. While AFB1 is known to be metabolized by cytochrome P450 enzymes, leading to various products including AFQ1 researchgate.netscirp.orgmdpi.com, specific research focusing on AFQ2a as a distinct metabolic signature in farm animals is not extensively documented in the reviewed sources. The research available primarily highlights the broader metabolic pathways of AFB1 and the detection of more prevalent metabolites, rather than the specific quantification or utilization of AFQ2a as a diagnostic marker in these species nih.govselko.comfrontiersin.org.

Utility of this compound in In Vitro Systems for Metabolic Pathway Elucidation

In vitro systems, including primary cell cultures and recombinant enzyme systems, are critical for dissecting the intricate metabolic pathways of xenobiotics like aflatoxins. These systems allow for controlled investigations into the enzymatic reactions and cellular processes involved in metabolite formation and detoxification.

Primary Cell Cultures and Metabolic Studies of this compound Formation and Fate

Primary cell cultures, particularly hepatocytes, are widely used to study xenobiotic metabolism due to their retained enzymatic machinery, closely mimicking in vivo conditions e-jarb.org. Research indicates that aflatoxins undergo Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, leading to various oxidized products scirp.orgmdpi.com. Specifically, AFB1 can be hydroxylated to AFQ1 by microsomal enzymes researchgate.netscirp.orgnih.gov. This compound is known to be formed through the acid hydration of AFQ1 researchgate.netscirp.orgnih.gov. While studies utilizing primary cell cultures have explored the metabolism of AFB1 and the formation of AFQ1 by CYP enzymes such as CYP3A4 researchgate.netscirp.orgmdpi.com, detailed in vitro investigations specifically focused on the formation and fate of AFQ2a within these cellular systems are not extensively reported in the provided literature. The primary application of AFQ2a noted in the literature is in the development of immunoassays for detecting AFQ1, where AFQ2a has been used as an antigen or in antibody production for ELISA development nih.gov.

Recombinant Enzyme Systems for Reconstruction of this compound Pathways

Recombinant enzyme systems offer a powerful tool to isolate and study the specific enzymatic activities responsible for aflatoxin biotransformation. Studies have identified various CYP450 isoforms involved in AFB1 metabolism, such as CYP1A2 and CYP3A4, which contribute to the formation of metabolites like AFQ1 researchgate.netscirp.orgmdpi.comnih.gov. The conversion of AFQ1 to AFQ2a is described as an acid hydration process researchgate.netscirp.orgnih.gov. While research has elucidated the role of specific enzymes in forming precursors like AFQ1, detailed studies employing recombinant enzyme systems to specifically reconstruct and characterize the enzymatic conversion of AFQ1 to AFQ2a are not prominently detailed in the reviewed search results. The focus remains on the broader pathway leading to reactive intermediates or more abundant metabolites.

Correlation of this compound Levels with Upstream Aflatoxin Metabolic Events

The metabolic pathway of aflatoxins is a cascade of enzymatic reactions. Aflatoxin B1 (AFB1) is a primary substrate that undergoes hydroxylation to form Aflatoxin Q1 (AFQ1) researchgate.netscirp.orgnih.gov. Subsequently, AFQ1 can be hydrated, particularly under acidic conditions, to yield this compound (AFQ2a) researchgate.netscirp.orgnih.gov. This sequential formation establishes a metabolic link, suggesting that the presence and levels of AFQ2a could, in principle, correlate with upstream metabolic events, particularly the formation of AFQ1 from AFB1. However, specific research quantifying AFQ2a levels and directly correlating them with the flux through the AFB1 to AFQ1 pathway in controlled experimental models is limited in the provided literature. The established metabolic relationship implies a potential for correlation, but empirical data focusing on this specific correlation for AFQ2a is not extensively available.

Future Directions and Emerging Research Avenues for Aflatoxin Q2a

Exploration of Unidentified Metabolic Pathways and Novel Aflatoxin Q2a Byproducts

While the metabolism of more prevalent aflatoxins like Aflatoxin B1 (AFB1) has been extensively studied, the metabolic fate of this compound (AFQ2a) in various biological systems remains less defined. Future research should prioritize the identification of currently unknown metabolic pathways that AFQ2a undergoes. This includes investigating its biotransformation by host enzymes, such as cytochrome P450 (CYP) monooxygenases, and exploring the formation of novel, potentially active or detoxified, byproducts. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography, will be essential for the comprehensive profiling and identification of these metabolites. Understanding these pathways is critical for elucidating AFQ2a's toxicokinetics and toxicodynamics. For instance, while AFB1 is known to be metabolized into aflatoxicol (B190519), aflatoxin Q1, aflatoxin M1, and aflatoxin P1, and further activated to the epoxide form, the specific transformations of AFQ2a require detailed investigation dokumen.pub.

Role of Gut Microbiota in this compound Transformation and Detoxification Mechanisms

The gut microbiota plays a pivotal role in xenobiotic metabolism, including mycotoxins. Emerging research suggests that gut bacteria can transform and, in some cases, detoxify aflatoxins. Future studies should specifically investigate the capacity of the gut microbiome to metabolize AFQ2a. This involves identifying specific bacterial species or consortia capable of biotransforming AFQ2a, characterizing the enzymes involved, and elucidating the resulting metabolic products. Understanding whether these microbial transformations lead to detoxification or potentially bioactivation of AFQ2a is a critical research gap. In vitro models, such as simulated intestinal microbial ecosystems (SHIME®), and in vivo studies using germ-free or antibiotic-treated animals could provide valuable insights into the gut microbiota's influence on AFQ2a's fate and toxicity cgiar.org.

Development of Advanced In Silico Models for this compound Metabolism Prediction

Computational toxicology and in silico modeling offer powerful tools for predicting chemical metabolism and toxicity. Future research should focus on developing and validating advanced in silico models specifically for AFQ2a metabolism. This could involve quantitative structure-activity relationship (QSAR) models, physiologically based pharmacokinetic (PBPK) models, and machine learning algorithms. These models can integrate existing knowledge of aflatoxin metabolism with AFQ2a's specific chemical structure to predict its metabolic pathways, potential metabolites, and interactions with biological targets. Such predictive models can significantly accelerate research by guiding experimental design and prioritizing areas of investigation, thereby reducing the need for extensive in vitro and in vivo testing dokumen.pubpharmacology.usresearchgate.netdntb.gov.ua.

Application of Systems Biology and Omics Approaches to Elucidate this compound Biotransformation Networks

Systems biology and multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular and organismal responses to mycotoxins. Future research should leverage these integrated approaches to unravel the complex biotransformation networks of AFQ2a. By analyzing changes in gene expression, protein abundance, and metabolite profiles following AFQ2a exposure, researchers can identify key enzymes, regulatory pathways, and cellular processes involved in its metabolism and toxicity. This comprehensive data integration can reveal previously unrecognized metabolic routes and interactions, providing a deeper understanding of AFQ2a's biological impact nih.govsbmu.ac.irresearchgate.net.

Comparative Metabolomics of this compound Across Diverse Biological Systems and Species

Metabolic pathways and responses to mycotoxins can vary significantly across different species and biological systems. Future research should employ comparative metabolomics to investigate the metabolism of AFQ2a in a diverse range of organisms, including different animal species, cell lines, and even microbial communities. Such studies would help to identify species-specific metabolic differences, understand inter-individual variability in AFQ2a detoxification, and potentially identify conserved metabolic pathways or protective mechanisms. This comparative approach is essential for extrapolating findings from model systems to human health and for developing species-specific risk assessments and mitigation strategies researchgate.netdntb.gov.uasbmu.ac.ir.

Q & A

Q. How is Aflatoxin Q2a analytically distinguished from structurally similar aflatoxin metabolites in complex biological matrices?

this compound (Q2a) is identified using reverse-phase HPLC coupled with fluorescence detection. Derivatization with trifluoroacetic acid (TFA) is critical, as it converts non-fluorescent Q2a into its fluorescent hemiacetal derivative, G2a. This step differentiates Q2a from co-eluting metabolites like M2a, which fluoresce natively. Quantitation requires subtracting M2a values (measured directly in non-TFA-treated extracts) from the combined M2a + Q2a peak in TFA-treated samples .

Q. What metabolic pathways are associated with this compound production in biological systems?

Q2a is an oxidative metabolite of aflatoxin B1 (AFB1), formed via hepatic cytochrome P450-mediated oxidation. Its formation is influenced by species-specific enzymatic activity and detoxification pathways. Comparative studies suggest Q2a shares metabolic intermediates with aflatoxicol and aflatoxin M1, but its stability and fluorescence properties differ due to structural modifications .

Q. What methodological standards are recommended for validating this compound detection in experimental studies?

Validated HPLC protocols should include:

- Sample preparation : Acidic extraction (e.g., 0.1 M HCl) to minimize matrix interference.

- Derivatization : TFA treatment for fluorescence enhancement of Q2a.

- Calibration : Use of certified reference standards for M2a and Q2a, with recovery rates tracked via spiked controls (e.g., 69.5% ± 10.66% recovery in rat liver homogenates) .

- Quality control : Triplicate runs to assess intra-day variability (<10% RSD) .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges between this compound and M2a in chromatographic analyses?

Co-elution of Q2a and M2a occurs due to similar retention times in reverse-phase HPLC. Mitigation strategies include:

- Mobile phase optimization : Adjusting acetonitrile/water ratios or adding ion-pairing agents (e.g., tetrabutylammonium bromide) to improve resolution.

- Dual detection : Combining fluorescence (for M2a) with post-column derivatization (for Q2a) in tandem setups.

- Mass spectrometry (LC-MS/MS) : Using MRM transitions (e.g., m/z 329 → 311 for Q2a) to confirm identity in ambiguous peaks .

Q. What experimental designs address contradictory recovery rates of this compound across studies?

Discrepancies in recovery (e.g., 53–75% in liver homogenates ) often stem from matrix effects or derivatization inefficiency. Robust designs should:

- Standardize extraction protocols : Use homogenization buffers matched to sample pH and lipid content.

- Include matrix-matched calibration curves : Correct for signal suppression/enhancement.

- Validate derivatization efficiency : Compare fluorescence responses of spiked vs. native samples.

Q. How can meta-analytical frameworks improve understanding of this compound contamination trends in environmental samples?

Systematic reviews should adopt PRISMA guidelines:

- Search strategy : Combine keywords (e.g., "this compound," "oxidative metabolites," "HPLC quantification") across databases like PubMed and Web of Science.

- Data extraction : Tabulate recovery rates, detection limits, and matrix types (e.g., liver, soil) from peer-reviewed studies.

- Risk of bias assessment : Evaluate methodologies using criteria from AOAC International or EFSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.